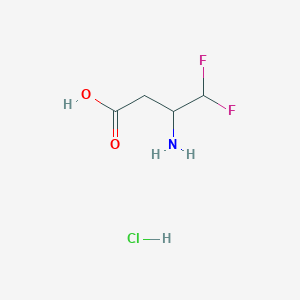

3-Amino-4,4-difluorobutanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-4,4-difluorobutanoic acid hydrochloride is a chemical compound with the molecular formula C4H8ClF2NO2 It is a derivative of butanoic acid, featuring an amino group and two fluorine atoms on the fourth carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4-difluorobutanoic acid hydrochloride typically involves the introduction of fluorine atoms into the butanoic acid backbone. One common method is the alkylation of a glycine Schiff base with a fluorinated alkyl halide under basic conditions. The resultant product is then hydrolyzed to yield the desired amino acid derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using recyclable chiral auxiliaries to form the corresponding nickel (II) complex with glycine Schiff base. This complex is then alkylated with a fluorinated alkyl halide, followed by disassembly to reclaim the chiral auxiliary and obtain the target compound .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-4,4-difluorobutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of azide or thiol derivatives.

Applications De Recherche Scientifique

Neuropharmacological Applications

Research indicates that 3-Amino-4,4-difluorobutanoic acid hydrochloride interacts with various neurotransmitter systems, suggesting its potential in treating pain and mood disorders.

Pain Modulation

A study investigated the effects of this compound on pain pathways in rodent models. Results indicated a significant reduction in pain response when administered prior to nociceptive stimuli, suggesting its potential as an analgesic agent. The compound's interaction with δ-opioid receptors is particularly noteworthy, as these receptors are implicated in analgesia and mood regulation.

Mood Disorders

Another study explored the compound's effects on mood regulation through its interaction with neurotransmitter systems. Findings revealed that it could potentially mitigate symptoms associated with anxiety and depression by modulating serotonin and dopamine levels. This suggests a dual therapeutic profile that could be beneficial for patients suffering from mood disorders.

Pharmacokinetics

Preliminary pharmacokinetic studies have shown that this compound exhibits favorable absorption characteristics and metabolic stability. These properties make it a candidate for further development as a therapeutic agent.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2S)-2-Amino-4-fluorobutanoic acid | One fluorine atom | Less hydrophobic than its difluoro counterpart |

| (2R)-2-Amino-4-methylbutanoic acid | Methyl group instead of fluorines | Increases lipophilicity |

| 2-Amino-3-fluoropropanoic acid | One fluorine atom on a three-carbon chain | Potentially different biological activity |

The distinct properties of this compound may lead to different therapeutic profiles and warrant further investigation in medicinal chemistry applications.

Case Studies and Research Findings

- Pain Modulation : In rodent models, administration of the compound resulted in a significant reduction in pain response prior to nociceptive stimuli, indicating its potential as an analgesic agent.

- Mood Disorders : The compound showed promise in mitigating symptoms associated with anxiety and depression through modulation of neurotransmitter levels.

- Pharmacokinetics : Favorable absorption characteristics and metabolic stability were observed, supporting further development for therapeutic use.

Mécanisme D'action

The mechanism of action of 3-Amino-4,4-difluorobutanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

®-3-Amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride: This compound features a trifluorophenyl group instead of difluorobutanoic acid, which can lead to different chemical and biological properties.

4-Amino-3,3-difluorobutanoic acid hydrochloride: Similar in structure but with fluorine atoms on the third carbon instead of the fourth, which can affect its reactivity and applications.

Uniqueness

3-Amino-4,4-difluorobutanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.

Activité Biologique

3-Amino-4,4-difluorobutanoic acid hydrochloride is a fluorinated amino acid derivative with potential applications in various biological and medicinal fields. Its unique structure, characterized by the presence of two fluorine atoms and an amino group, suggests interesting biological properties that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C5H10ClF2N1O2, with a molecular weight of approximately 175.56 g/mol. The compound features a butanoic acid backbone with fluorine substitutions that may influence its interaction with biological systems.

Research indicates that this compound may interact with specific receptors or enzymes within biological systems. These interactions can modulate neurotransmission and other metabolic pathways, making it a candidate for therapeutic applications. The exact mechanisms are still under investigation, but preliminary studies suggest potential binding affinities to neurotransmitter receptors.

Biological Activity

The biological activity of this compound includes:

- Neurotransmission Modulation : Initial findings indicate that this compound may affect neurotransmitter release and receptor activity.

- Proteolytic Stability : Similar fluorinated amino acids have shown enhanced stability against proteolytic degradation, which could be beneficial for drug design .

- Potential Therapeutic Applications : Ongoing research is exploring its use as a precursor in drug development and as a building block for peptide synthesis.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4,4-difluorobutanoic acid hydrochloride | C5H10ClF2N1O2 | Different amino group position; potential different biological activity |

| 4-Amino-3-(difluoromethyl)butanoic acid hydrochloride | C5H10ClF2N1O2 | Contains a difluoromethyl group; affects chemical behavior |

| 5-Amino-3-fluorobutanoic acid hydrochloride | C5H10ClF1N1O2 | Fewer fluorine atoms; differing reactivity patterns |

Case Studies and Research Findings

Several studies have examined the biological implications of fluorinated amino acids:

- Fluorinated Amino Acids in Peptide Stability : Research indicates that incorporating fluorinated residues can enhance the stability of peptides against enzymatic degradation. For instance, studies on hexafluoroleucine demonstrated significant protective effects when incorporated into peptide sequences .

- Interaction with Proteases : A study highlighted how certain fluorinated amino acids can alter the cleavage efficiency of proteases, suggesting that this compound may also exhibit similar protective effects against proteolysis .

- Neuroprotective Effects : Some fluorinated compounds have been linked to neuroprotective outcomes in various models of neurodegeneration. This suggests that further exploration into the neuroprotective properties of this compound could yield valuable insights for therapeutic development.

Propriétés

Numéro CAS |

78347-65-6 |

|---|---|

Formule moléculaire |

C4H8ClF2NO2 |

Poids moléculaire |

175.56 g/mol |

Nom IUPAC |

3-amino-4,4-difluorobutanoic acid;hydrochloride |

InChI |

InChI=1S/C4H7F2NO2.ClH/c5-4(6)2(7)1-3(8)9;/h2,4H,1,7H2,(H,8,9);1H |

Clé InChI |

GOMSTRQKMHFOEO-UHFFFAOYSA-N |

SMILES canonique |

C(C(C(F)F)N)C(=O)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.